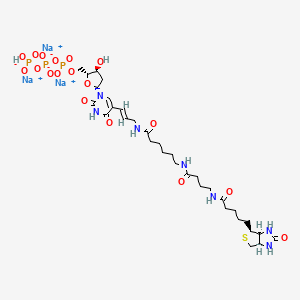

Biotin-16-dUTP (trisodium)

Description

Contextualizing Biotinylated Nucleotides in Nucleic Acid Research

Biotinylated nucleotides are nucleotide molecules that have been chemically altered to include a biotin (B1667282) (Vitamin B7) group. pharmiweb.com This modification is key to their function, leveraging the remarkably strong and specific interaction between biotin and the proteins avidin (B1170675) or streptavidin. pharmiweb.com This high-affinity bond forms the basis for numerous detection and purification techniques in molecular biology. molecularcloud.org

When biotin is attached to a nucleotide, it creates a "handle" that allows researchers to easily detect, isolate, and manipulate DNA and RNA sequences. molecularcloud.org The small size of the biotin molecule ensures that it generally does not interfere with the nucleotide's ability to participate in standard biological processes, such as base pairing during DNA synthesis. These labeled nucleotides can be incorporated into nucleic acids during processes like polymerase chain reaction (PCR), nick translation, random priming, or 3'-end labeling. biotium.compharmiweb.combiotium.com Once incorporated, the biotinylated nucleic acids can be used as probes for various applications. pharmiweb.commolecularcloud.org

The applications of biotinylated nucleotides are extensive and have revolutionized many areas of genetic research. pharmiweb.com They are fundamental to techniques that require the specific detection or isolation of DNA or RNA. molecularcloud.org

Table 1: Key Applications of Biotinylated Nucleotides

| Application | Description |

|---|---|

| Nucleic Acid Labeling | Biotinylated nucleotides are incorporated into DNA or RNA probes, which can then hybridize to complementary target sequences. pharmiweb.commolecularcloud.org |

| Detection Assays | Used in various blotting techniques (Southern, Northern) and in situ hybridization to identify specific nucleic acid sequences. molecularcloud.org |

| Purification | Enable the capture and isolation of specific nucleic acids from complex biological mixtures using streptavidin-coated surfaces, such as magnetic beads or columns. pharmiweb.commolecularcloud.org |

| Fluorescence Microscopy | Facilitate the visualization of specific DNA or RNA sequences within fixed or living cells by using fluorescently-labeled streptavidin. pharmiweb.com |

| DNA Sequencing | Used in both Sanger sequencing and next-generation sequencing (NGS) to track the synthesis of DNA strands. |

| Microarrays | Employed as probes to quantify and compare gene expression levels across different samples. molecularcloud.org |

| Pull-Down Assays | Instrumental in studying protein-nucleic acid interactions by isolating a specific labeled nucleic acid along with its binding partners. fishersci.de |

Evolution of Non-Radioactive Labeling Strategies

The methods for labeling and detecting nucleic acids have evolved significantly over the past several decades. numberanalytics.com Initially, research relied heavily on radioactive isotopes, a practice that began in the 1960s. numberanalytics.com Radioactive labeling involves incorporating isotopes like ³²P into nucleic acid probes. numberanalytics.com While sensitive, this method has considerable drawbacks, including health hazards associated with handling radioactive materials, problems with waste disposal, and the inherent instability of the radiolabels. oup.com

These limitations spurred the development of non-radioactive labeling techniques. oup.comseracare.com These newer methods offer improved safety, stability, and versatility. numberanalytics.com The development of non-radioactive systems requires both a method to label the nucleic acid probe and a sensitive procedure for its detection. oup.com Indirect labeling is a common strategy, where a small molecule, or hapten, such as biotin or digoxigenin (B1670575), is incorporated into the probe. seracare.com This hapten is then recognized by a binding partner (like streptavidin for biotin) that is conjugated to a reporter molecule, such as an enzyme or a fluorophore. seracare.com

Enzymatic reporters, like alkaline phosphatase (AP) or horseradish peroxidase (HRP), can generate a detectable signal by acting on a chemiluminescent or chromogenic substrate. jenabioscience.comseracare.com Fluorophore-based detection involves directly exciting a fluorescent dye attached to the probe or binding partner and measuring the emitted light. numberanalytics.comseracare.com The introduction of biotin as a label in the early 1980s was a major breakthrough, providing a safe and highly sensitive alternative to radioisotopes for detecting nucleic acid hybrids. jenabioscience.comnih.gov

Significance of Biotin-16-dUTP (Trisodium) as a Molecular Probe Constituent

Biotin-16-dUTP is a specific type of biotinylated nucleotide that is widely used to generate non-radioactive DNA probes. medchemexpress.commedchemexpress.com It is designed to be an effective substitute for dTTP and can be incorporated into DNA by various DNA polymerases, including Taq polymerase, DNA polymerase I, and Klenow fragment, as well as by terminal deoxynucleotidyl transferase (TdT). jenabioscience.comsigmaaldrich.comsigmaaldrich.com

The structure of Biotin-16-dUTP is critical to its function. The "16" in its name refers to the 16-atom linker that connects the biotin molecule to the C5 position of the uridine (B1682114) base. biotium.comjenabioscience.combiorbyt.com This long spacer arm is important because it minimizes steric hindrance, which can otherwise interfere with both the incorporation of the nucleotide by polymerases and the subsequent binding of the large streptavidin protein to the biotin tag. biotium.comnih.gov A longer linker generally facilitates a more efficient interaction between biotin and streptavidin. biotium.com

Once a DNA probe is labeled with Biotin-16-dUTP, it can be used in a wide array of molecular biology applications. medchemexpress.com

In Situ Hybridization (ISH) and Fluorescence In Situ Hybridization (FISH): Biotin-labeled probes are extensively used to detect and localize specific DNA or RNA sequences within cells and tissues. nih.govsigmaaldrich.com In FISH, the biotinylated probe is detected with a fluorescently labeled streptavidin conjugate, allowing for the visualization of chromosomal locations or gene expression patterns. nih.gov

TUNEL Assay: This method for detecting DNA fragmentation in apoptotic cells often uses Biotin-16-dUTP. medchemexpress.combiotium.commedchemexpress.com TdT is used to add the biotin-labeled dUTP to the 3'-hydroxyl ends of DNA strand breaks, which are then detected. biotium.combiotium.com

DNA Microarrays: Biotin-labeled DNA or cDNA can be hybridized to microarrays, enabling large-scale gene expression analysis.

Pull-Down Assays: These assays use biotinylated DNA probes to capture and identify DNA-binding proteins from cellular extracts. fishersci.de The biotin-tagged DNA-protein complex is isolated using streptavidin-coated beads. fishersci.de

The chemical properties of Biotin-16-dUTP are well-defined, ensuring its reliability in these research applications.

Table 2: Chemical Properties of Biotin-16-dUTP

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₅₂N₇O₁₈P₃S (free acid) |

| Molecular Weight | 947.78 g/mol (free acid) |

| Exact Mass | 947.23 g/mol (free acid) |

| Purity | ≥ 98% (HPLC) |

| Form | Solution in water |

| Color | Colorless to slightly yellow |

| Solubility | Miscible in water |

| CAS Number | 136632-31-0 |

Data sourced from jenabioscience.comsigmaaldrich.comnih.gov

Properties

Molecular Formula |

C32H49N7Na3O18P3S |

|---|---|

Molecular Weight |

1013.7 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C32H52N7O18P3S.3Na/c40-22-16-28(55-23(22)18-54-59(50,51)57-60(52,53)56-58(47,48)49)39-17-20(30(44)38-32(39)46)8-6-14-34-25(41)10-2-1-5-13-33-27(43)12-7-15-35-26(42)11-4-3-9-24-29-21(19-61-24)36-31(45)37-29;;;/h6,8,17,21-24,28-29,40H,1-5,7,9-16,18-19H2,(H,33,43)(H,34,41)(H,35,42)(H,50,51)(H,52,53)(H2,36,37,45)(H,38,44,46)(H2,47,48,49);;;/q;3*+1/p-3/b8-6+;;;/t21-,22-,23+,24-,28+,29-;;;/m0.../s1 |

InChI Key |

VCISKNCAAUVWCE-MIPYBCABSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Molecular Design and Functional Principles of Biotin 16 Dutp Trisodium

Structural Basis of Biotin-dUTP Conjugates for Nucleic Acid Modification

The utility of Biotin-16-dUTP as a labeling agent stems from its structural similarity to the natural nucleotide dTTP, allowing it to be incorporated into DNA by various DNA polymerases. biorbyt.comjenabioscience.com The modification is typically at the C5 position of the pyrimidine (B1678525) ring of uridine (B1682114), a location that resides in the major groove of the DNA double helix and is thus accessible to polymerases without significantly disrupting the DNA structure. tandfonline.com The core components of the conjugate are:

Deoxyuridine Triphosphate (dUTP): This serves as the substrate for DNA polymerases, enabling its incorporation into a growing DNA strand in place of thymidine (B127349) triphosphate (dTTP). biorbyt.comjenabioscience.com

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675), forming one of the strongest known non-covalent biological interactions. tandfonline.comaatbio.com This interaction is the cornerstone of the detection system.

Linker Arm: A spacer that connects the dUTP and biotin moieties. jenabioscience.com The linker's length and chemical nature are critical for the conjugate's functionality.

The enzymatic incorporation of these biotinylated nucleotides can be achieved through various methods, including polymerase chain reaction (PCR), nick translation, random priming, and 3'-end labeling. interchim.frbiotium.comrevvity.com

Role of the 16-Atom Linker in Enzymatic Accessibility and Biotin-Ligand Interactions

The 16-atom linker in Biotin-16-dUTP is a critical design element that balances two opposing factors: the efficiency of enzymatic incorporation and the accessibility of the biotin moiety for detection. jenabioscience.com

Impact of Linker Length on DNA Polymerase Incorporation Efficiency

Conversely, longer linkers can decrease the efficiency of incorporation by the polymerase. tandfonline.cominterchim.fr Despite this, longer linkers like the 16-atom spacer are frequently used because they offer a significant advantage in the subsequent detection step. tandfonline.com

Influence of Linker Length on Streptavidin/Avidin Binding Affinity

A longer linker arm, such as the 16-atom spacer in Biotin-16-dUTP, is crucial for efficient binding of the biotin moiety to streptavidin or avidin. interchim.frbiotium.comlumiprobe.com This extended spacer arm projects the biotin molecule away from the DNA helix, reducing steric hindrance and making it more accessible to the large tetrameric streptavidin protein. rupress.orgexcedr.com This enhanced accessibility leads to a stronger and more reliable interaction, which is essential for sensitive detection in various applications. tandfonline.comjenabioscience.com The optimal balance between incorporation rate and detection efficiency is often achieved with linkers of 11 or 16 atoms. jenabioscience.com

Table 1: Effect of Linker Length on Biotin-dUTP Functionality

| Linker Length | DNA Polymerase Incorporation Efficiency | Streptavidin/Avidin Binding Affinity |

| Shorter (e.g., 4-atoms) | Higher tandfonline.cominterchim.fr | Lower tandfonline.cominterchim.fr |

| Longer (e.g., 11, 16, 20-atoms) | Lower tandfonline.cominterchim.fr | Higher tandfonline.cominterchim.frbiotium.com |

Principles of Biotinylation in Biological Systems

Biotinylation is the process of attaching biotin to other molecules, such as proteins and nucleic acids. thermofisher.com This technique leverages the extraordinarily strong and specific interaction between biotin (vitamin H) and the proteins avidin and streptavidin. aatbio.comexcedr.com The dissociation constant (Kd) for the streptavidin-biotin interaction is in the range of 10^-14 mol/L, making it one of the strongest non-covalent bonds known in biology. aatbio.com

This robust interaction is exploited in a vast number of biological assays and techniques for detection, purification, and immobilization of biomolecules. thermofisher.comthermofisher.com In the context of nucleic acid analysis, DNA fragments labeled with biotin through the incorporation of Biotin-16-dUTP can be:

Detected: By using streptavidin conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) that produces a colorimetric or chemiluminescent signal, or to a fluorescent dye. jenabioscience.comjenabioscience.com

Captured: By using streptavidin immobilized on a solid support, such as magnetic beads or a microplate surface, to isolate or purify the labeled DNA. thermofisher.com

The specificity of the biotin-streptavidin interaction ensures that only the biotinylated molecules are detected or captured, providing a high degree of sensitivity and low background noise in experimental results.

Enzymatic Incorporation Mechanisms of Biotin 16 Dutp Trisodium into Nucleic Acids

DNA Polymerase-Mediated Incorporation

A primary application of Biotin-16-dUTP is its use in generating biotin-labeled DNA probes through reactions catalyzed by various DNA polymerases. sigmaaldrich.com These reactions include nick translation, random priming, and the polymerase chain reaction (PCR). sigmaaldrich.comsigmaaldrich.com

Substrate Properties for DNA Polymerase I (Holoenzyme and Klenow Fragment)

Biotin-16-dUTP is an effective substrate for E. coli DNA Polymerase I, including both the full holoenzyme and its Klenow fragment, which lacks the 5'→3' exonuclease activity. sigmaaldrich.comfishersci.com These enzymes can incorporate the modified nucleotide into a growing DNA strand during processes like nick translation and random-primed labeling. jenabioscience.comthermofisher.com In these reactions, Biotin-16-dUTP typically replaces a portion of the dTTP in the reaction mixture. A commonly recommended ratio is 35% Biotin-16-dUTP to 65% dTTP, although the optimal ratio can vary depending on the specific application and desired labeling density. sigmaaldrich.comsigmaaldrich.com The Klenow fragment is particularly useful for random-primed labeling and primer extension, where controlled synthesis from a primer is required. jenabioscience.comtrilinkbiotech.com

Integration by Thermostable DNA Polymerases (e.g., Taq DNA Polymerase)

Thermostable DNA polymerases, most notably Taq DNA Polymerase, readily incorporate Biotin-16-dUTP during PCR. sigmaaldrich.comfishersci.com This allows for the synthesis of highly specific, biotin-labeled DNA fragments from a template. The efficiency of incorporation allows for the production of probes with high sensitivity for applications like in situ hybridization. jenabioscience.com For PCR labeling, the ratio of Biotin-16-dUTP to dTTP in the nucleotide mix is a critical parameter. While ratios can be optimized, a common starting point is a 1:1 or 1:2 ratio (Biotin-16-dUTP:dTTP). jenabioscience.comjenabioscience.com For instance, some protocols suggest a mix containing 0.35 mM Biotin-16-dUTP and 0.65 mM dTTP, while others recommend a 50% substitution. sigmaaldrich.comjenabioscience.com The incorporation of the bulkier, biotinylated nucleotide can sometimes affect the mobility of the PCR product in gel electrophoresis, with more highly labeled fragments migrating more slowly. nih.gov

Primer Extension Reactions Utilizing Biotin-16-dUTP (Trisodium)

Primer extension is a technique used to map the 5' ends of transcripts or to detect specific DNA sequences. Biotin-16-dUTP can be incorporated by DNA polymerases like the Klenow fragment (exo-) in these reactions. jenabioscience.comtrilinkbiotech.com The process involves annealing a labeled or unlabeled primer to a template strand and extending it with a polymerase in the presence of dNTPs, including Biotin-16-dUTP. This results in a biotin-labeled product whose length can be analyzed to determine the distance from the primer to the end of the template or to a specific termination point. This method has been adapted for various analyses, including the detection of single nucleotide polymorphisms (SNPs). oup.comnih.gov

Table 1: DNA Polymerase-Mediated Incorporation of Biotin-16-dUTP

| Enzyme | Common Applications | Typical Biotin-16-dUTP:dTTP Ratio | Key Findings |

| DNA Polymerase I (Holoenzyme & Klenow Fragment) | Nick Translation, Random-Primed Labeling, Primer Extension. jenabioscience.comfishersci.com | 35% Biotin-16-dUTP / 65% dTTP. sigmaaldrich.com | Efficiently incorporates the modified nucleotide to generate labeled probes. nih.gov |

| Taq DNA Polymerase | PCR Labeling, In Situ Hybridization Probes. jenabioscience.comsigmaaldrich.com | 50% Biotin-16-dUTP / 50% dTTP recommended for balance of yield and labeling. jenabioscience.comjenabioscience.com | Allows for amplification of specific DNA fragments with simultaneous biotin (B1667282) labeling. jenabioscience.com Higher incorporation ratios can lead to mobility shifts in gels. nih.gov |

Reverse Transcriptase-Mediated cDNA Synthesis

Biotin-16-dUTP is also a substrate for reverse transcriptases, enabling the synthesis of biotinylated complementary DNA (cDNA) from an RNA template. fishersci.com

Application in Moloney Murine Leukemia Virus (M-MLV) Reverse Transcriptase Systems

Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase and its derivatives are widely used for cDNA synthesis. These enzymes can incorporate Biotin-16-dUTP during the reverse transcription process to create labeled cDNA probes from mRNA populations. jenabioscience.comfishersci.comtrilinkbiotech.com This is valuable for applications such as expression profiling on microarrays or other hybridization-based assays where the synthesized cDNA needs to be detected or captured. oup.com The modified nucleotide is used as a substitute for dTTP in the reaction mix, allowing the entire pool of synthesized first-strand cDNA to be labeled. jenabioscience.com

Terminal Deoxynucleotidyl Transferase (TdT)-Mediated 3′-End Labeling

Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. thermofisher.com

TdT can efficiently add one or more Biotin-16-dUTP molecules to the 3' ends of DNA fragments, a process known as 3'-end labeling or "tailing". jenabioscience.comsigmaaldrich.combiotium.com This method is useful for labeling DNA probes, oligonucleotides, or fragments for various applications. thermofisher.com A significant use of this technique is in the TUNEL (TdT dUTP Nick End Labeling) assay, which is commonly employed to detect DNA fragmentation characteristic of apoptosis. biotium.com In this assay, TdT incorporates biotin-labeled dUTP onto the 3'-hydroxyl ends of DNA breaks within the cell nucleus, which can then be visualized using streptavidin-conjugated reporters. biotium.com

Table 2: TdT and Reverse Transcriptase Incorporation of Biotin-16-dUTP

| Enzyme | Labeling Strategy | Common Applications | Key Findings |

| M-MLV Reverse Transcriptase | Internal Labeling during cDNA Synthesis. jenabioscience.comtrilinkbiotech.com | cDNA Probe Synthesis for Microarrays, Hybridization Assays. oup.com | Serves as a substitute for dTTP to generate biotin-labeled first-strand cDNA from RNA templates. jenabioscience.comfishersci.com |

| Terminal Deoxynucleotidyl Transferase (TdT) | 3'-End Labeling. jenabioscience.combiotium.com | TUNEL Assay for Apoptosis Detection, Oligonucleotide Labeling. thermofisher.combiotium.com | Adds Biotin-16-dUTP to the 3'-hydroxyl ends of DNA fragments in a template-independent manner. thermofisher.com |

Mechanism of Non-Templated Nucleotide Addition

The non-templated addition of nucleotides is a specialized enzymatic process that does not require a complementary DNA or RNA strand to direct the incorporation of nucleotides. This mechanism is primarily catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT). researchgate.net

TdT is a unique, template-independent DNA polymerase that sequentially adds deoxynucleotides to the 3'-hydroxyl (3'-OH) terminus of a DNA molecule. researchgate.netihcworld.com This intrinsic property of TdT is harnessed for various molecular biology applications, particularly for labeling the ends of DNA strands. biotium.comoup.com The enzyme catalyzes the polymerization of nucleotides, including modified ones like Biotin-16-dUTP, onto the 3' end of single-stranded DNA or the 3' overhangs of double-stranded DNA. researchgate.netfishersci.se

The reaction mechanism involves TdT binding to the 3'-OH end of a DNA substrate and creating a catalytic pocket for an incoming deoxynucleoside triphosphate (dNTP). In the context of labeling, this dNTP is Biotin-16-dUTP. The enzyme facilitates the formation of a phosphodiester bond between the 3'-OH of the DNA strand and the alpha-phosphate of the Biotin-16-dUTP, releasing pyrophosphate. This process can continue, adding a tail of biotinylated nucleotides to the DNA strand. oup.com Research has shown that the efficiency of this tailing can be influenced by the specific biotinylated nucleotide used, with studies comparing the incorporation of various biotin-labeled dNTPs. oup.com

The length of the linker arm between the biotin and the nucleotide can affect both the enzymatic incorporation and the subsequent detection. biotium.com While shorter linkers may be more readily incorporated by some polymerases, a longer linker, such as the 16-atom spacer in Biotin-16-dUTP, generally provides better access for bulky detection molecules like streptavidin to bind to the biotin tag without steric hindrance. biotium.comfishersci.com

Methodological Frameworks for Biotin 16 Dutp Trisodium Based Nucleic Acid Labeling

Random Priming DNA Labeling Techniques

Random priming is a common method for labeling DNA, where a mixture of random hexanucleotide primers anneals to a denatured DNA template at multiple sites. sigmaaldrich.com The Klenow fragment of DNA Polymerase I then synthesizes new DNA strands, incorporating labeled nucleotides like Biotin-16-dUTP in the process. sigmaaldrich.com This technique can be used with linearized DNA templates ranging from 10 ng to 3 µg. sigmaaldrich.com

The efficiency of labeling and the functionality of the resulting probe are highly dependent on the ratio of Biotin-16-dUTP to its natural counterpart, deoxythymidine triphosphate (dTTP). A commonly recommended ratio for random priming is 35% Biotin-16-dUTP to 65% dTTP. sigmaaldrich.comsigmaaldrich.com However, the optimal ratio can vary depending on the specific application and desired probe characteristics. Some protocols suggest a ratio of 1:1 to 2:1 of labeled dUTP to dTTP, with a 2:1 ratio being potentially more effective in certain contexts. google.com The goal is to achieve a sufficient density of biotin (B1667282) labels for sensitive detection without compromising the polymerase reaction or the hybridization performance of the probe. scientificlabs.co.ukdv-expert.org

Table 1: Recommended Ratios of Biotin-16-dUTP to dTTP in Random Priming

| Biotin-16-dUTP (%) | dTTP (%) | Reference |

|---|---|---|

| 35 | 65 | sigmaaldrich.comsigmaaldrich.com |

Polymerase Chain Reaction (PCR) Based Labeling

PCR offers a powerful method for generating large quantities of specifically labeled DNA fragments. jenabioscience.com Biotin-16-dUTP can be incorporated during the PCR amplification process, substituting for dTTP in the reaction mixture. tandfonline.com This method is particularly advantageous when the starting template material is limited. jenabioscience.com

Successful incorporation of Biotin-16-dUTP in PCR requires careful optimization of the reaction conditions. tandfonline.com A typical starting point for the ratio of Biotin-16-dUTP to dTTP is 1:1 (50% substitution). biorbyt.comjenabioscience.com However, research has shown that the efficiency of incorporation can be dependent on the specific DNA polymerase used. For instance, Taq DNA polymerase has been observed to incorporate biotinylated dCTP more efficiently than biotinylated dUTP. tandfonline.com As the percentage of the modified nucleotide increases, a decrease in the mobility of the PCR product on an agarose (B213101) gel can be observed, which is attributed to the increased bulk of the biotin side chains. tandfonline.com Complete substitution of dTTP with Biotin-16-dUTP can lead to the inhibition of the PCR reaction. tandfonline.com Studies have successfully incorporated Biotin-16-dUTP at concentrations up to 180 µM without significant loss of amplification efficiency. nih.gov For some applications, a 25% or 50% substitution of dTTP with Biotin-16-dUTP has been used to generate labeled megaprimers. nih.gov

Table 2: Example PCR Conditions for Biotin-16-dUTP Incorporation

| Component | Concentration |

|---|---|

| Template DNA | Variable |

| Primers | Variable |

| dATP, dGTP, dCTP | Typically 100-200 µM each |

| dTTP | 50-150 µM |

| Biotin-16-dUTP | 50-180 µM |

Nick Translation for Probe Generation

Nick translation is a classic method for labeling DNA probes. scientificlabs.co.uk It relies on the coordinated activity of two enzymes: DNase I and DNA Polymerase I. scientificlabs.co.ukdv-expert.org This method can be used with various DNA templates, including large plasmids, cosmids, and purified PCR products, which can be in either linearized or supercoiled form. scientificlabs.co.ukdv-expert.org

The process begins with DNase I introducing single-stranded nicks at random locations in the DNA double helix. sigmaaldrich.comsigmaaldrich.com These nicks create a free 3'-hydroxyl terminus, which serves as a primer for E. coli DNA Polymerase I. sigmaaldrich.comsigmaaldrich.com This polymerase then synthesizes a new DNA strand in the 5' to 3' direction, using the intact strand as a template. sigmaaldrich.comsigmaaldrich.com Simultaneously, the 5' to 3' exonuclease activity of DNA Polymerase I removes the existing nucleotides downstream of the nick. sigmaaldrich.com The polymerase activity then replaces these removed nucleotides with new ones, including the biotin-labeled dUTP from the reaction mix. sigmaaldrich.com This process results in the replacement of native DNA with a newly synthesized, biotinylated strand. sigmaaldrich.com The molar ratio of Biotin-16-dUTP to dTTP is typically adjusted to ensure that approximately every 20th to 25th nucleotide is modified, which provides high sensitivity in subsequent detection steps. scientificlabs.co.ukdv-expert.org A common formulation includes 0.17mM dTTP and 0.08mM Biotin-16-dUTP. scientificlabs.co.uk The resulting labeled probes generally have a size range of 200 to 500 base pairs. dv-expert.orgsigmaaldrich.com

Generation of Biotinylated RNA Probes

Biotinylated RNA probes are essential for techniques like Northern blotting and in situ hybridization. jenabioscience.com These probes can be generated through in vitro transcription, where a DNA template containing a specific promoter (e.g., T7, SP6, or T3) is transcribed by the corresponding RNA polymerase. jenabioscience.comroche.com

During the in vitro transcription reaction, Biotin-16-UTP is used as a substrate, replacing its natural counterpart, UTP. roche.com An optimized reaction buffer and a dedicated T7 RNA Labeling Polymerase Mix can enhance the efficiency of Biotin-16-UTP incorporation. jenabioscience.com A common starting point for the ratio of labeled to unlabeled UTP is a 35% substitution with Biotin-16-UTP. jenabioscience.com However, this ratio can be adjusted depending on the specific requirements of the experiment. jenabioscience.com The resulting biotin-modified RNA probes can then be detected using streptavidin conjugates. jenabioscience.comroche.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Biotin-16-dUTP (trisodium) |

| dTTP (deoxythymidine triphosphate) |

| dATP (deoxyadenosine triphosphate) |

| dCTP (deoxycytidine triphosphate) |

| dGTP (deoxyguanosine triphosphate) |

| UTP (uridine triphosphate) |

| Biotin-16-UTP |

| DNase I |

| DNA Polymerase I |

| Klenow fragment |

| Taq DNA Polymerase |

| T7 RNA Polymerase |

| SP6 RNA Polymerase |

| T3 RNA Polymerase |

| Streptavidin |

| Avidin (B1170675) |

In Vitro Transcription with RNA Polymerases (e.g., SP6, T3, T7)

In vitro transcription (IVT) is a powerful technique for synthesizing large quantities of single-stranded RNA from a linearized DNA template. When the goal is to produce a labeled RNA probe (riboprobe) for applications like in situ hybridization (ISH) or Northern blotting, biotinylated nucleotide analogs can be included in the reaction mixture.

Principle of Incorporation: The process utilizes bacteriophage RNA polymerases—such as SP6, T3, or T7—which are highly specific for their corresponding promoter sequences engineered into a DNA vector upstream of the target sequence. The standard IVT reaction contains the polymerase, the linearized DNA template, and a mixture of the four essential ribonucleoside triphosphates (NTPs): Adenosine Triphosphate (ATP), Cytidine Triphosphate (CTP), Guanosine Triphosphate (GTP), and Uridine (B1682114) Triphosphate (UTP).

For biotin labeling, a portion of the UTP is substituted with a biotinylated analog. It is critical to note that RNA polymerases polymerize ribonucleotides. Therefore, the direct and standard substrate for this application is Biotin-16-UTP , the ribonucleotide counterpart to Biotin-16-dUTP. While Biotin-16-dUTP is a deoxyribonucleotide analog, its use in standard IVT reactions with RNA polymerases is not conventional, as these enzymes show a very strong preference for the 2'-hydroxyl group found on ribonucleotides. The incorporation of dNTPs by RNA polymerases is possible but occurs at a significantly lower efficiency and is generally avoided. The methodological principle, however, remains identical regardless of the analog used.

During the elongation phase of transcription, as the polymerase traverses the DNA template, it incorporates the corresponding NTP into the nascent RNA strand. When the polymerase encounters an adenine (B156593) (A) residue on the template strand, it will incorporate either the standard UTP or the Biotin-16-UTP from the reaction pool. The 16-atom spacer arm on the biotin moiety is crucial, as it distances the bulky biotin molecule from the nucleotide base, minimizing steric hindrance and allowing the polymerase to incorporate it more efficiently. This process results in an RNA probe that is internally labeled at multiple uridine positions.

Table 1: Key Components for an In Vitro Transcription Labeling Reaction

| Component | Function | Role in Labeling |

| Linearized DNA Template | Provides the sequence to be transcribed. | Contains the promoter (e.g., T7) and the target sequence with adenine residues that template the incorporation of the biotinylated nucleotide. |

| Phage RNA Polymerase (T7, T3, SP6) | Enzyme that synthesizes RNA from the DNA template. | Catalyzes the polymerization reaction, incorporating Biotin-16-UTP into the growing RNA chain. |

| ATP, CTP, GTP | Essential ribonucleotides for RNA synthesis. | Incorporated at their corresponding template positions (T, G, C). |

| Uridine Triphosphate (UTP) | Unlabeled ribonucleotide. | Competes with the biotinylated analog, allowing for control over labeling density. |

| Biotin-16-UTP | Labeled ribonucleotide analog. | The source of the biotin label; incorporated opposite adenine residues in the template. |

| Transcription Buffer | Provides optimal pH, salt, and magnesium concentration. | Ensures maximal enzyme activity and stability for efficient probe synthesis. |

The resulting biotinylated riboprobes are highly specific and offer excellent sensitivity in hybridization assays due to the high affinity of the biotin-streptavidin interaction used for detection.

Controlled Biotinylation Levels through NTP Ratio Modulation

A key advantage of enzymatic labeling is the ability to precisely control the density of the incorporated label. The frequency of Biotin-16-UTP incorporation into a transcript is not arbitrary but is a direct function of its concentration relative to that of its unlabeled counterpart, UTP. By modulating the ratio of [Biotin-16-UTP] to [UTP] in the reaction mix, researchers can fine-tune the characteristics of the resulting probe to suit a specific application.

Mechanism of Control: The RNA polymerase does not exhibit a strong intrinsic preference between UTP and Biotin-16-UTP, especially given the long spacer arm on the latter. Therefore, incorporation is governed by competitive kinetics based on substrate availability.

Low Ratio of [Biotin-16-UTP]:[UTP]: This results in a sparsely labeled probe. This approach maximizes the yield of full-length transcripts, as there is less steric interference for the polymerase. It also ensures that the probe's hybridization characteristics are nearly identical to those of an unlabeled probe. The trade-off is a lower signal intensity, which may be insufficient for rare targets but is often perfectly adequate for detecting moderately or highly abundant nucleic acids.

Research Findings and Optimization: Empirical studies have demonstrated that the optimal labeling ratio is application-dependent. For instance, in sensitive in situ hybridization experiments, a higher labeling density is often preferred to maximize the signal-to-noise ratio within a tissue section. Conversely, for applications like electrophoretic mobility shift assays (EMSAs), where probe integrity and interaction with proteins are paramount, a lower labeling density is typically used. The ideal balance is often determined experimentally by testing several ratios to find the one that provides sufficient signal without compromising probe performance. A common starting point for optimization is a ratio of 1:3 or 1:2 ([Biotin-16-UTP]:[UTP]).

Table 2: Interactive Data on the Effects of NTP Ratio on Probe Characteristics (This table summarizes the general outcomes of modulating the Biotin-16-UTP to UTP ratio. Click headers to sort data by desired outcome.)

| Ratio (Biotin-16-UTP : UTP) | Expected Labeling Density | Relative Probe Yield (Full-Length) | Relative Signal Intensity | Recommended Application |

| 1 : 1 | Very High | Lower | Very High | Detection of very low-abundance targets; in situ hybridization (ISH). |

| 1 : 2 | High | Moderate | High | General purpose Northern blots; standard ISH. |

| 1 : 3 | Moderate | High | Moderate | Routine detection; applications where probe length is important. |

| 1 : 4 | Low | Very High | Lower | Detection of high-abundance targets; gel-shift assays (EMSA); applications requiring minimal probe modification. |

| 1 : 5 | Very Low | Highest | Low | Structural studies; footprinting; when probe hybridization kinetics must be unaltered. |

By strategically adjusting the nucleotide ratio, researchers can engineer biotinylated probes with tailored properties, achieving the optimal balance between signal strength, probe yield, and hybridization efficiency for their specific experimental context.

Applications of Biotin 16 Dutp Trisodium in Advanced Molecular Biology Research

Chromosome Mapping and Genome Organization Studies

Biotin-16-dUTP is instrumental in visualizing and mapping chromosomes, providing valuable insights into genome organization.

Fluorescence In Situ Hybridization (FISH) for Cytogenetic Analysis

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect specific DNA sequences within chromosomes. nih.gov Biotin-16-dUTP is a commonly used label for these probes. nih.govsigmaaldrich.com The biotinylated probe hybridizes to its complementary sequence on the chromosome, and its location is then visualized by adding fluorescently tagged streptavidin or avidin (B1170675). biorbyt.com

To simultaneously visualize multiple DNA sequences, dual-color FISH methodologies are employed. In this approach, different probes are labeled with distinct haptens, such as biotin (B1667282) and digoxigenin (B1670575). mdpi.comnih.gov For instance, one probe can be labeled with Biotin-16-dUTP and detected with a red fluorescent dye, while a second probe is labeled with digoxigenin-11-dUTP and detected with a green fluorescent dye. mdpi.comfigshare.com This allows for the precise localization and comparison of two different genomic regions on the same chromosome. mdpi.com This technique has been successfully used to map various markers and genes in plants and to identify chromosomal translocations in wheat. mdpi.comfigshare.com

A study on Allium cepa (onion) utilized dual-color Tyr-FISH (Tyramide Signal Amplification FISH) to visualize markers on chromosome 2. The probes were labeled with either Biotin-16-dUTP (detected with red fluorescence) or digoxigenin-11-dUTP (detected with green fluorescence). mdpi.com

| Probe Label | Detection System | Fluorescence Color |

| Biotin-16-dUTP | Streptavidin-HRP and Tyramide-Cy3 | Red |

| Digoxigenin-11-dUTP | Anti-digoxigenin-HRP and Tyramide-FITC | Green |

This interactive data table is based on research findings in Allium cepa.

Biotin-16-dUTP is also integral to the creation of probes for whole chromosome painting and the visualization of specific gene loci. nih.govjove.com Whole chromosome probes are generated by amplifying DNA from flow-sorted or microdissected chromosomes using techniques like Degenerate Oligonucleotide Primed Polymerase Chain Reaction (DOP-PCR), incorporating Biotin-16-dUTP during the process. jove.combrunel.ac.uk These labeled probes can then be used in FISH experiments to identify and visualize entire chromosomes. Similarly, specific gene loci can be targeted and visualized using biotinylated probes. jove.com This has applications in identifying chromosomal abnormalities and in gene mapping studies. nih.govtandfonline.com

Apoptosis and Cell Death Research

Understanding programmed cell death, or apoptosis, is critical in many areas of biology. Biotin-16-dUTP is a key reagent in one of the most common methods for detecting apoptosis.

Terminal Deoxynucleotidyl Transferase (TdT)-Mediated dUTP Nick End-Labeling (TUNEL) Assay

The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. nih.govihcworld.com The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTP, such as Biotin-16-dUTP, onto the 3'-hydroxyl ends of fragmented DNA. nih.govbiotium.com The incorporated biotin can then be detected using streptavidin conjugated to an enzyme (like horseradish peroxidase) or a fluorescent dye, allowing for the identification of apoptotic cells. biorbyt.comihcworld.com While the TUNEL assay is a powerful tool, it is important to note that it can also label necrotic cells, so results should be interpreted with caution and often in conjunction with other apoptosis markers. nih.gov

The general steps of a TUNEL assay using Biotin-16-dUTP are outlined below:

| Step | Description |

| 1. Permeabilization | Cells or tissue sections are treated to allow entry of the labeling reagents. |

| 2. TdT Labeling | The sample is incubated with a mixture containing TdT and Biotin-16-dUTP. TdT adds the biotinylated nucleotides to the ends of DNA fragments. |

| 3. Detection | Streptavidin conjugated to a reporter molecule (e.g., HRP or a fluorophore) is added, which binds to the incorporated biotin. |

| 4. Visualization | The signal from the reporter molecule is detected, indicating the presence of apoptotic cells. |

This interactive data table outlines the general procedure of a TUNEL assay.

Gene Expression and Transcriptional Activity Analysis

Biotin-16-dUTP also plays a role in studying gene expression at the transcriptional level. It can be used to synthesize biotinylated cDNA probes from mRNA templates. aacrjournals.org These labeled probes can then be used in various hybridization-based techniques, such as microarray analysis, to quantify the abundance of specific transcripts. In one study, Biotin-16-dUTP was used to create labeled cDNA probes from gallium-sensitive and gallium-resistant lymphoma cells to identify differentially expressed genes involved in metal transport and homeostasis. aacrjournals.org The efficiency of biotin incorporation can influence the sensitivity of these assays. nih.gov

Northern Blotting for RNA Detection

Northern blotting is a key technique for analyzing gene expression by detecting specific RNA sequences. In this method, RNA molecules are separated by size via gel electrophoresis and transferred to a solid support, typically a nylon or nitrocellulose membrane. oup.com A labeled probe is then hybridized to the membrane to detect the RNA of interest.

Biotin-16-dUTP is utilized to generate biotinylated DNA or RNA probes for Northern blotting. aatbio.comsigmaaldrich.com These non-radioactive probes offer a safer and more convenient alternative to traditional ³²P-labeled probes. nih.gov The probes can be synthesized through methods like in vitro transcription to create biotin-modified RNA probes. jenabioscience.com For instance, a labeling kit may use T7 RNA polymerase to incorporate Biotin-16-UTP (a related biotinylated uridine (B1682114) triphosphate for RNA synthesis) into a probe. jenabioscience.com The hybridized biotinylated probe is then typically detected using streptavidin conjugated to an enzyme, such as alkaline phosphatase or horseradish peroxidase, which catalyzes a chemiluminescent or colorimetric reaction for visualization. jenabioscience.com This approach has been successfully applied to detect viral RNA in infected plants, demonstrating high sensitivity. nih.gov

Microarray Hybridization for Global Gene Expression Profiling

Microarray technology enables the simultaneous analysis of the expression levels of thousands of genes. In a typical microarray experiment, cDNA is synthesized from an RNA sample and labeled. This labeled cDNA is then hybridized to a microarray chip, which contains thousands of known DNA sequences (probes) spotted in an ordered array.

Biotin-16-dUTP is a crucial reagent for labeling cDNA probes in microarray experiments. psu.eduresearchgate.net During the reverse transcription of mRNA into cDNA, Biotin-16-dUTP can be included in the reaction mixture, where it is incorporated into the newly synthesized cDNA strands. asm.org For example, in a study of gene expression in Helicobacter pylori, total RNA was reverse transcribed into cDNA in the presence of Biotin-16-dUTP to generate labeled probes for hybridization to a nylon membrane microarray. asm.org Following hybridization, the biotinylated cDNA bound to the microarray is detected, often using a streptavidin-conjugated fluorophore, and the signal intensity at each spot is quantified to determine the expression level of the corresponding gene. nih.gov This technique allows for a comprehensive, global view of gene expression changes in response to various stimuli or conditions.

DNA Replication Dynamics Investigations

Understanding the spatial and temporal organization of DNA replication is fundamental to cell biology. Biotin-16-dUTP has proven to be an invaluable tool for visualizing and studying the dynamics of DNA replication within the cell nucleus.

Replication Foci Labeling in Permeabilized Cell Nuclei

DNA replication in mammalian cells occurs at discrete sites within the nucleus known as replication foci or "factories". biologists.com To study these structures, researchers can use permeabilized cells, which allow the introduction of labeled nucleotides like Biotin-16-dUTP. medchemexpress.commedchemexpress.com In this experimental setup, cells are treated to make their membranes permeable while maintaining the integrity of the nuclear structure and the replication machinery.

Synchronized cells are permeabilized and incubated with a mixture containing Biotin-16-dUTP. biologists.comox.ac.uk The endogenous DNA polymerases incorporate the biotinylated nucleotide into newly synthesized DNA at active replication sites. biologists.com These sites of incorporation can then be visualized using immunofluorescence microscopy by applying fluorescently-labeled streptavidin or anti-biotin antibodies. biologists.commedchemexpress.com This technique has been instrumental in demonstrating that DNA replication is compartmentalized and that replication factories change in number and size as S-phase progresses. biologists.comcas.cz Studies using this method have provided detailed insights into the ultrastructure and dynamics of replication sites. biologists.comcas.cz For instance, pulse-chase experiments with Biotin-16-dUTP have allowed researchers to track the elongation and movement of nascent DNA from the replication factories. cas.cz

Nucleic Acid Detection in Blotting Formats

Blotting techniques are central to molecular biology for the detection of specific DNA and RNA sequences. Biotin-16-dUTP provides a robust and sensitive non-radioactive labeling method for probes used in these assays. nih.gov

Southern Blotting for DNA Analysis

Southern blotting is a widely used method for detecting specific DNA sequences in a complex DNA sample. The process involves separating DNA fragments by gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled probe.

Biotin-16-dUTP is used to prepare biotinylated DNA probes for Southern blotting. sigmaaldrich.comaatbio.comsigmaaldrich.com These probes can be generated by methods such as nick translation or random priming, where Biotin-16-dUTP is incorporated into a DNA template. sigmaaldrich.comscientificlabs.co.uk In a study comparing different non-radioactive labeling methods, probes labeled with Biotin-16-dUTP demonstrated a detection limit of 10 attomoles of a target DNA sequence. nih.gov Another study described a dual-color Southern blot technique where one probe was labeled with Biotin-16-dUTP and another with digoxigenin, allowing for the simultaneous visualization of two different DNA targets on the same blot. nih.gov This highlights the versatility of biotin labeling in complex experimental designs.

Dot Blot Hybridization

Dot blot hybridization is a simplified version of blotting used for detecting and quantifying nucleic acids without prior size separation. In this technique, the DNA or RNA sample is directly spotted onto a membrane and then hybridized with a labeled probe. pnas.org

High-Throughput Screening and Probe Development

Biotin-16-dUTP (trisodium) is instrumental in high-throughput screening (HTS) and the development of specialized probes for various molecular assays. Its unique structure, featuring a biotin molecule attached to a deoxyuridine triphosphate via a 16-atom linker, allows for efficient enzymatic incorporation into nucleic acids. biorbyt.comjenabioscience.com This labeling enables subsequent detection and purification based on the high-affinity interaction between biotin and streptavidin. jenabioscience.com

Development of Biotinylated DNA/RNA Probes for Affinity-Based Assays

Biotin-16-dUTP serves as a substitute for its natural counterpart, thymidine (B127349) triphosphate (dTTP), and can be enzymatically incorporated into DNA. jenabioscience.commedchemexpress.com This process generates biotin-labeled DNA probes that are essential for a variety of affinity-based assays, including Southern and Northern blotting, in situ hybridization, and sandwich assays. sigmaaldrich.com The 16-atom linker provides optimal spacing for efficient detection of the biotin moiety by streptavidin conjugates, which can be linked to enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP), or to fluorescent dyes. biorbyt.comjenabioscience.comjenabioscience.com

Several enzymatic methods are used to incorporate Biotin-16-dUTP into DNA and RNA:

Nick Translation: This method uses DNase I to create nicks in the DNA, which are then filled in by DNA Polymerase I using a mixture of dNTPs including Biotin-16-dUTP. jenabioscience.combiotium.comscientificlabs.co.uk This results in highly sensitive probes suitable for in situ hybridization. scientificlabs.co.uk

Random Priming: In this technique, random hexanucleotide primers are annealed to a denatured DNA template and extended by the Klenow fragment of DNA polymerase I, incorporating Biotin-16-dUTP in the process. biotium.comsigmaaldrich.comsigmaaldrich.com

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add Biotin-16-dUTP to the 3'-end of DNA or RNA strands. jenabioscience.combiotium.comroche.com This method is particularly useful for creating probes from oligonucleotides. roche.com

PCR Labeling: Biotin-16-dUTP can be included in the PCR reaction mix, where Taq DNA polymerase incorporates it into the newly synthesized DNA strands. sigmaaldrich.comsigmaaldrich.comtrilinkbiotech.com

The ratio of Biotin-16-dUTP to dTTP can be optimized for different applications to achieve the desired labeling density and assay sensitivity. biorbyt.comsigmaaldrich.com For instance, a 1:1 ratio of Biotin-16-dUTP to dTTP is often recommended for PCR and nick translation. biorbyt.com The length of the linker between biotin and dUTP can also influence the efficiency of incorporation by DNA polymerases and the subsequent interaction with streptavidin. biotium.combiotium.comfishersci.com

Table 1: Enzymatic Methods for Biotin-16-dUTP Incorporation

| Method | Enzyme(s) | Template | Key Features |

|---|---|---|---|

| Nick Translation | DNase I, DNA Polymerase I | dsDNA | Generates highly sensitive probes for in situ hybridization. scientificlabs.co.uk |

| Random Priming | Klenow Fragment | ssDNA | Incorporates label throughout the length of the probe. biotium.comsigmaaldrich.com |

| 3'-End Labeling | Terminal deoxynucleotidyl Transferase (TdT) | DNA/RNA | Adds a single or multiple biotin labels to the 3'-terminus. jenabioscience.comroche.com |

| PCR Labeling | Taq DNA Polymerase | DNA | Allows for simultaneous amplification and labeling of a specific target sequence. sigmaaldrich.comtrilinkbiotech.com |

| Reverse Transcription | MMLV Reverse Transcriptase | RNA | Synthesizes biotinylated cDNA from an RNA template. biorbyt.comtrilinkbiotech.com |

Application in Research on Aptamer Development

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of targets with high affinity and specificity. nih.gov They are selected from large random oligonucleotide libraries through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). thno.orgnih.gov Biotin-16-dUTP plays a role in the SELEX process, particularly in the generation of the single-stranded DNA library and in the monitoring of the selection progress. nih.govthno.org

In some SELEX protocols, a biotinylated primer is used in the PCR amplification step. nih.gov The resulting biotinylated double-stranded DNA can then be easily separated into single strands using streptavidin-coated magnetic beads. nih.govthno.org Furthermore, aptamers can be labeled at their 3'-end with Biotin-16-dUTP using terminal deoxynucleotidyl transferase (TdT) for immobilization on streptavidin-coated surfaces in binding assays. nih.govsci-hub.se This allows for the characterization of the binding affinity and specificity of the selected aptamers. nih.gov The ability to modify aptamers with biotin also enhances their stability against exonuclease degradation. nih.gov

Epigenetics and DNA Damage Research Methodologies

Biotin-16-dUTP is a valuable tool in the fields of epigenetics and DNA damage research. glpbio.com It is utilized in techniques that aim to detect DNA modifications, study DNA-protein interactions, and identify sites of DNA damage. chemblink.comnih.gov

In epigenetics, Biotin-16-dUTP is used in methods like DNA affinity precipitation to study the binding of proteins to methylated DNA. nih.gov For example, biotinylated and methylated DNA probes can be used to pull down specific methyl-CpG binding proteins from cell extracts. nih.gov It is also employed in techniques designed to detect DNA methylation at specific sites within a tissue section, a method known as histo endonuclease-linked detection of methylation sites of DNA (HELMET). nih.gov

In DNA damage research, Biotin-16-dUTP is a key component of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. biotium.combiotium.comfishersci.comnih.gov This method is widely used to detect DNA fragmentation, a hallmark of apoptosis. medchemexpress.combiotium.combiotium.comfishersci.commedchemexpress.com In the TUNEL assay, TdT catalyzes the addition of biotin-labeled dUTP to the 3'-hydroxyl ends of DNA strand breaks. biotium.comnih.govasm.org These labeled sites can then be detected using streptavidin conjugates, allowing for the visualization and quantification of apoptotic cells. nih.gov The TUNEL assay has been adapted to study DNA damage in various organisms, including prokaryotes. nih.govasm.org

Furthermore, a modified ChIP (Chromatin Immunoprecipitation) assay utilizes Biotin-16-dUTP to identify transient DNA breaks mediated by enzymes like topoisomerase IIβ. nih.gov In this method, DNA breaks in the nucleus are labeled with Biotin-16-dUTP by TdT, and the biotin-labeled chromatin is then immunoprecipitated using streptavidin beads to identify the associated proteins. nih.gov

Table 2: Research Findings Using Biotin-16-dUTP

| Research Area | Technique | Finding |

|---|---|---|

| Epigenetics | DNA Affinity Precipitation | Endogenous MeCP2 and MBD3 proteins were precipitated from Xenopus oocyte extracts using biotinylated, methylated DNA probes. nih.gov |

| Epigenetics | HELMET | Hypermethylation of CCGG sites was found in most germ cells during mouse spermatogenesis. nih.gov |

| DNA Damage | TUNEL Assay | Hydrogen peroxide-induced DNA damage was detected in the archaeon Haloferax volcanii and the bacterium Escherichia coli. nih.govasm.org |

| DNA Damage/Virology | DNA Break Labeling and ChIP | Topoisomerase IIβ was shown to be recruited by the LANA protein of Kaposi's sarcoma-associated herpesvirus to mediate transient DNA breaks during latent DNA replication. nih.gov |

| DNA Damage | Sister Chromatid Exchange (SCE) Assay | In cells pre-labeled with biotin-dU, UV radiation at 254 nm induced elevated SCE frequencies. nih.gov |

Detection and Signal Amplification Strategies for Biotin 16 Dutp Trisodium Labeled Nucleic Acids

Streptavidin and Avidin (B1170675) Conjugates

The cornerstone of detecting biotinylated nucleic acids is the use of streptavidin or avidin conjugated to reporter molecules. jenabioscience.comjenabioscience.combiorbyt.com The remarkable affinity and specificity of the biotin-streptavidin interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, forms one of the strongest non-covalent bonds in nature, ensuring stable and reliable detection. neb.com While both avidin and streptavidin bind biotin (B1667282) with high affinity, streptavidin is often preferred due to its lack of glycosylation and near-neutral isoelectric point, which results in lower non-specific binding compared to the glycosylated and positively charged avidin. lumiprobe.come-proteins.com

A widely used method for signal generation involves conjugating streptavidin to enzymes such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). jenabioscience.comjenabioscience.come-proteins.com Once the streptavidin-enzyme conjugate binds to the biotinylated probe hybridized to the target nucleic acid, the addition of a suitable substrate results in a detectable signal.

For HRP, chromogenic substrates like 3,3'-diaminobenzidine (B165653) (DAB) produce a colored precipitate, while chemiluminescent substrates, such as those based on luminol, generate light that can be captured on film or by a digital imager. novabio.eenih.gov Similarly, AP conjugates can be used with chromogenic substrates like 5-bromo-4-chloro-3-indolyl phosphate (B84403)/nitro blue tetrazolium (BCIP/NBT) or chemiluminescent substrates like CDP-Star®. novabio.ee These enzymatic amplification systems significantly enhance the detection sensitivity, making it possible to detect as little as 100 femtograms of nucleic acid. novabio.ee

Table 1: Comparison of Enzymatic Detection Substrates

| Enzyme | Substrate Type | Example Substrates | Signal Output |

| HRP | Chromogenic | DAB | Brown precipitate |

| Chemiluminescent | Luminol-based reagents | Light emission | |

| AP | Chromogenic | BCIP/NBT | Blue/purple precipitate |

| Chemiluminescent | CDP-Star®, CSPD® | Light emission |

This table provides examples of common substrates used for enzymatic detection with HRP and AP conjugates.

An alternative to enzymatic detection is the use of streptavidin conjugated directly to fluorophores. jenabioscience.comjenabioscience.com This method allows for the direct visualization of the biotinylated probe's location. A wide array of fluorescent dyes is available, each with distinct excitation and emission spectra, enabling multicolor detection experiments. stratech.co.uk Commonly used fluorophores include Fluorescein (B123965) isothiocyanate (FITC), Cyanine dyes like Cy3 and Cy5, and Alexa Fluor dyes. nih.govmdpi.comoup.com

Fluorescent detection is particularly advantageous for applications like Fluorescence In Situ Hybridization (FISH), where the spatial localization of specific nucleic acid sequences within cells or tissues is critical. mdpi.comoup.com The choice of fluorophore depends on the specific application, the available fluorescence microscopy equipment, and the need to avoid spectral overlap in multicolor experiments. thermofisher.com For instance, a fluorometric lateral flow assay has been developed using phycoerythrin (PE) and FITC as labels for detecting biotinylated PCR products. nih.gov This method allowed for the detection of as low as 7.8 fmol of single-stranded DNA. nih.gov

Table 2: Properties of Common Fluorophores Used in Streptavidin Conjugates

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |

| FITC | ~495 | ~519 | Green |

| Cy3 | ~550 | ~570 | Orange/Red |

| Alexa Fluor 488 | ~495 | ~519 | Green |

| Alexa Fluor 647 | ~650 | ~668 | Far-Red |

This table summarizes the spectral properties of selected fluorophores commonly conjugated to streptavidin for fluorescent detection of biotinylated nucleic acids. lumiprobe.comthermofisher.comevidentscientific.com

Streptavidin-coated agarose (B213101) or magnetic beads are powerful tools for the isolation, purification, and detection of biotinylated nucleic acids. jenabioscience.commerckmillipore.comthermofisher.com These beads allow for the efficient capture of Biotin-16-dUTP labeled probes and their target molecules from complex mixtures. neb.comgoldstandarddiagnostics.com

The process involves incubating the sample containing the biotinylated nucleic acid with the streptavidin-coated beads. thermofisher.com The high-affinity interaction leads to the binding of the biotinylated molecules to the beads. neb.com For magnetic beads, a magnet is then used to immobilize the beads, allowing for easy washing of unbound components and subsequent elution of the captured molecules. goldstandarddiagnostics.com This method is highly versatile and is used in applications such as the purification of biotin-labeled proteins and nucleic acids, and in DNA-protein pulldown assays. merckmillipore.comgoldstandarddiagnostics.com The binding capacity of these beads can be substantial, with some capable of binding over 500 pmol of a single-stranded 25 bp biotinylated oligonucleotide per milligram of beads. neb.com

Immunoassay-Based Detection Systems (e.g., ELISA with Anti-Biotin Antibodies)

In addition to streptavidin-based systems, immunoassays utilizing anti-biotin antibodies offer another robust method for detection. exbio.cz In this approach, a monoclonal antibody that specifically recognizes the biotin molecule is used. sigmaaldrich.com This can be particularly useful in Enzyme-Linked Immunosorbent Assays (ELISA) for the detection and quantification of biotinylated nucleic acids. sigmaaldrich.comsigmaaldrich.com

A typical PCR-ELISA protocol involves the incorporation of a digoxigenin (B1670575) (DIG) label during PCR amplification, while a biotin-labeled capture probe is used for hybridization. sigmaaldrich.com The resulting hybrid is then immobilized on a streptavidin-coated microtiter plate. sigmaaldrich.com Detection is achieved using an anti-DIG antibody conjugated to an enzyme like peroxidase, followed by the addition of a colorimetric substrate. sigmaaldrich.com Alternatively, the system can be reversed, where the biotinylated nucleic acid is captured by an antibody and detected with a streptavidin-enzyme conjugate. sigmaaldrich.comcavidi.se Anti-biotin antibodies can also be used to enhance the sensitivity of avidin-biotin immunoassays by creating additional layers of detection complexes. sigmaaldrich.com

Optimization of Detection Protocols for Enhanced Sensitivity and Specificity

Achieving optimal results in the detection of Biotin-16-dUTP labeled nucleic acids often requires careful optimization of the entire protocol, from hybridization to the final detection steps. nih.gov The goal is to maximize the signal from the target molecule while minimizing background noise, thereby enhancing both sensitivity and specificity. cellsignal.comnih.gov

Key areas for optimization include:

Blocking: The use of blocking reagents is crucial to prevent non-specific binding of detection reagents to the membrane or slide, which is a common source of background noise. novabio.ee

Antibody/Conjugate Concentration: Titrating the concentration of streptavidin conjugates or anti-biotin antibodies is essential. novabio.eethermofisher.com Using too high a concentration can lead to increased background, while too low a concentration will result in a weak signal.

Washing Steps: Thorough and stringent washing steps are critical for removing unbound reagents and reducing background. The composition of the wash buffer can also be adjusted. neb.com

Signal Amplification Techniques: For detecting very low abundance targets, multi-step detection protocols or signal amplification systems like Tyramide Signal Amplification (TSA) can be employed. novabio.eethermofisher.com Studies have shown that multi-step detection protocols can significantly increase sensitivity compared to single-step methods. nih.govcapes.gov.br

Competition Assays: In some ELISA-based systems, a competition-based strategy can enhance detection. For instance, pre-mixing free biotin with streptavidin-HRP has been shown to improve the limit of detection for a target analyte. plos.org

By systematically addressing these factors, researchers can significantly improve the performance of assays involving Biotin-16-dUTP labeled probes, leading to more reliable and conclusive results. mdpi.comresearchgate.net

Technical Considerations and Optimization for Biotin 16 Dutp Trisodium Applications

Reaction Conditions for Optimal Enzymatic Incorporation

The concentration of the DNA polymerase and the duration of the incubation period are pivotal for achieving optimal labeling. Insufficient enzyme or a short incubation time can lead to low incorporation of Biotin-16-dUTP, resulting in a probe with a weak signal. Conversely, excessive enzyme concentration or prolonged incubation may not necessarily increase the labeling efficiency and could lead to non-specific artifacts.

Different enzymes, such as Taq DNA polymerase, Klenow fragment, and Terminal deoxynucleotidyl Transferase (TdT), can be used to incorporate Biotin-16-dUTP. The optimal concentration for Taq DNA polymerase in a typical PCR labeling reaction is generally around 0.5 to 2.5 units per 25-50 µl reaction. goffinmoleculartechnologies.com For nick translation reactions, enzyme concentrations and incubation times can vary depending on the specific kit and protocol, with typical incubation times at 15°C ranging from 1 to 4 hours. For plant chromosome preparations, incubation times in enzyme mixtures can range from 60 to 120 minutes depending on the species. nih.govresearchgate.net

Research has shown that for applications like Fluorescence in situ Hybridization (FISH), adjusting incubation times can significantly impact signal intensity. For instance, in some FISH protocols, reducing the hybridization time to 45 minutes greatly improved the signal intensity of the probes. ojp.gov

Here is an interactive data table summarizing typical enzyme concentrations and incubation times for incorporating Biotin-16-dUTP:

| Labeling Method | Enzyme | Typical Enzyme Concentration | Typical Incubation Time | Incubation Temperature |

| PCR | Taq DNA Polymerase | 0.5 - 2.5 U / 25-50 µL reaction | 30-35 cycles | 72°C (extension) |

| Nick Translation | DNA Polymerase I/DNase I | Varies by kit | 1 - 4 hours | 15°C |

| Random Primed Labeling | Klenow Fragment | Varies by kit | 1 - 2 hours | 37°C |

| 3' End Labeling | Terminal deoxynucleotidyl Transferase (TdT) | Varies by kit | 30 - 60 minutes | 37°C |

The composition of the reaction buffer, including the buffer system and ionic strength, is critical for the optimal activity of the DNA polymerase and the efficient incorporation of Biotin-16-dUTP. Most DNA polymerases require a specific pH and the presence of divalent cations, typically magnesium ions (Mg²⁺), for their catalytic activity.

Standard PCR buffers often contain Tris-HCl, with a pH around 8.3-9.0 at room temperature. goffinmoleculartechnologies.com The optimal Mg²⁺ concentration typically ranges from 1.5 to 5 mM, and it often needs to be optimized for each specific primer-template combination. goffinmoleculartechnologies.com The ionic strength of the buffer, influenced by the concentration of salts like KCl, also affects enzyme activity and DNA denaturation and annealing temperatures. For some polymerases, Tris-borate buffer systems have been noted to provide greater resolution in subsequent gel electrophoresis. researchgate.net The compatibility of Biotin-16-dUTP (trisodium) with different buffer systems is influenced by its sodium salt form, with optimal performance often seen in phosphate (B84403) and Tris buffers.

The following table outlines typical buffer components for Biotin-16-dUTP incorporation:

| Buffer Component | Typical Concentration Range | Purpose |

| Tris-HCl | 10 - 50 mM | Maintains optimal pH (typically 7.5-9.0) |

| KCl | 10 - 50 mM | Adjusts ionic strength for optimal enzyme activity |

| MgCl₂ | 1.5 - 5 mM | Essential cofactor for DNA polymerase activity |

| dNTPs (dATP, dCTP, dGTP) | 20 - 200 µM each | Building blocks for DNA synthesis |

| dTTP | 10 - 150 µM | Competes with Biotin-16-dUTP for incorporation |

| Biotin-16-dUTP | 5 - 50 µM | Labeled nucleotide for probe generation |

Purification of Biotinylated Nucleic Acid Probes

After the labeling reaction, it is crucial to remove unincorporated Biotin-16-dUTP, primers, and other reaction components from the biotinylated nucleic acid probe. Failure to do so can lead to high background signals and reduced specificity in hybridization assays. ojp.gov Several methods are commonly used for the purification of biotinylated probes.

Ethanol Precipitation: This is a classic method for concentrating and purifying nucleic acids. In the presence of salt and ethanol, the biotinylated DNA or RNA will precipitate out of solution, while smaller molecules like unincorporated dNTPs remain in the supernatant.

Spin Column Chromatography: Many commercially available kits utilize silica-based spin columns for probe purification. In the presence of high salt concentrations, nucleic acids bind to the silica (B1680970) membrane, while unincorporated nucleotides and primers are washed away. The purified probe is then eluted in a low-salt buffer or water. Kits like the QIAquick PCR Purification Kit are often used for this purpose. oup.com

Gel Filtration Chromatography: This method separates molecules based on size. The labeling reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the biotinylated probe, pass through the column more quickly, while smaller molecules, like unincorporated dNTPs, enter the pores of the resin and are retarded, allowing for their separation.

The choice of purification method often depends on the size of the probe, the downstream application, and the desired level of purity.

Assessment of Labeling Efficiency and Probe Quality

To ensure the reliability of hybridization experiments, it is important to assess the efficiency of the biotin (B1667282) labeling and the quality of the generated probe. Several methods can be employed for this purpose.

Gel Electrophoresis: A simple way to check for successful labeling is to run a small aliquot of the purified probe on an agarose (B213101) gel alongside an unlabeled control. Biotinylated DNA will have a higher molecular weight and will migrate more slowly than the unlabeled DNA. researchgate.net

Dot Blot/Spot Blot Assay: This is a common method for quantifying labeling efficiency. Serial dilutions of the biotinylated probe and a biotinylated control DNA of known concentration are spotted onto a nylon or nitrocellulose membrane. The membrane is then blocked and incubated with a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). After washing, a chemiluminescent or colorimetric substrate is added, and the signal intensity is measured to estimate the amount of biotin incorporated into the probe.

Spectrophotometry: While UV spectrophotometry can be used to determine the total nucleic acid concentration, it does not provide information about the degree of biotinylation.

Functional Assays: Ultimately, the quality of a biotinylated probe is determined by its performance in the intended application, such as FISH, Southern blotting, or Northern blotting. A successful hybridization experiment with strong, specific signals is the definitive test of probe quality.

Stringency Conditions for Hybridization with Biotinylated Probes

The stringency of the hybridization and subsequent washing steps is critical for ensuring that the biotinylated probe binds only to its specific target sequence. Stringency is influenced by several factors, including temperature, salt concentration, and the presence of denaturing agents like formamide (B127407).

High stringency conditions (high temperature, low salt concentration, high formamide concentration) favor the binding of perfectly matched sequences and help to minimize non-specific background. Low stringency conditions (low temperature, high salt concentration, low formamide concentration) are less stringent and may allow for the hybridization of probes to partially mismatched sequences.

For FISH applications using biotinylated probes, high stringency conditions are often employed. pensoft.net This typically involves a hybridization buffer containing 50% formamide, 2x SSC (Saline-Sodium Citrate buffer), and 10% dextran (B179266) sulfate, with hybridization carried out overnight at 37°C. pubcompare.ai Post-hybridization washes are also performed under high stringency conditions to remove any non-specifically bound probes. pubcompare.ai For instance, washes can be done in solutions containing 15% formamide/0.2x SSC at 42°C or 0.1x SSC at 60°C. pubcompare.ai However, in some cases, decreasing the stringency of the first post-hybridization wash step has been shown to improve signal intensity. ojp.gov

The optimal stringency conditions must be empirically determined for each probe-target system to achieve the best balance between signal intensity and specificity.

The following table provides examples of stringency conditions for hybridization with biotinylated probes:

| Application | Hybridization Temperature | Formamide Concentration | Salt Concentration (SSC) | Post-Hybridization Wash Temperature |

| FISH (High Stringency) | 37°C | 50% | 2x | 42°C - 60°C |

| Southern Blot (Moderate Stringency) | 65°C | 0% | 250 mM Na₂HPO₄ | 63°C |

| FISH (Optimized for Signal) | 37°C | 60% | 2x | 37°C |

Comparative Analysis of Biotin 16 Dutp Trisodium with Alternative Labeling Reagents

Comparison with Other Biotinylated dUTP Variants (e.g., Biotin-11-dUTP, Biotin-20-dUTP)

Biotinylated dUTP variants are primarily distinguished by the length of the spacer arm that connects the biotin (B1667282) molecule to the deoxyuridine triphosphate. This spacer arm is crucial as it mitigates steric hindrance, allowing the biotin moiety to effectively bind to avidin (B1170675) or streptavidin, which have binding sites located approximately 9Å below their surfaces. mdpi.comgbiosciences.com The most common variants include Biotin-11-dUTP, Biotin-16-dUTP, and Biotin-20-dUTP, where the number indicates the number of atoms in the linker. biotium.combiotium.comthomassci.com

The length of this linker arm presents a trade-off between enzymatic incorporation efficiency and subsequent detection sensitivity. biotium.cominterchim.fr Generally, DNA polymerases incorporate biotinylated dUTPs with shorter linkers more efficiently. biotium.combiotium.cominterchim.fr Conversely, a longer spacer arm facilitates better interaction between the biotin and its binding partners (avidin or streptavidin), which can lead to enhanced detection sensitivity. biotium.cominterchim.frthermofisher.com

Biotin-11-dUTP, with its shorter 11-atom linker, is often incorporated more efficiently into DNA by polymerases compared to its longer-chain counterparts. biotium.comgenaxxon.com However, the shorter arm may not always provide sufficient flexibility for optimal binding to avidin or streptavidin, potentially reducing detection signals in some applications. ojp.gov

Biotin-20-dUTP features a longer and more water-soluble spacer group. mediray.co.nzbiotium.com This extended linker is designed to maximize the interaction between biotin and avidin or streptavidin, which can be advantageous in assays requiring the highest sensitivity. biotium.com However, the increased length might slightly decrease the efficiency of enzymatic incorporation compared to shorter variants. tandfonline.com

Biotin-16-dUTP, with its intermediate 16-atom linker, strikes a balance between these two aspects. biotium.cominterchim.frbiotium.com It is efficiently incorporated into DNA by various enzymes, including DNA polymerase I, Taq DNA polymerase, and terminal deoxynucleotidyl transferase (TdT). roche.comsigmaaldrich.com The 16-atom spacer is generally sufficient to overcome steric hindrance, allowing for robust detection. jenabioscience.com This balanced profile makes Biotin-16-dUTP a versatile reagent suitable for a wide range of applications, such as PCR, nick translation, and in situ hybridization (ISH). nih.gov

| Feature | Biotin-11-dUTP | Biotin-16-dUTP | Biotin-20-dUTP |

|---|---|---|---|

| Linker Arm Length | 11 atoms biotium.com | 16 atoms biotium.comthomassci.com | 20 atoms mediray.co.nz |

| Enzymatic Incorporation Efficiency | Generally higher biotium.comgenaxxon.com | Efficient roche.com | Potentially lower tandfonline.com |

| Avidin/Streptavidin Binding | Good, but can be sterically hindered ojp.gov | Robust and effective jenabioscience.com | Excellent, enhanced interaction mediray.co.nzbiotium.com |

| Primary Advantage | High incorporation rate biotium.com | Balanced properties for versatility biotium.comjenabioscience.com | Highest detection sensitivity biotium.com |

Comparison with Digoxigenin-Labeled Nucleotides

Digoxigenin (B1670575) (DIG)-labeled nucleotides, such as DIG-11-dUTP, represent a popular alternative to biotin for non-radioactive nucleic acid labeling. biotium.comseracare.com The fundamental difference lies in the hapten used for detection. While biotin is detected by avidin or streptavidin, digoxigenin is detected by a highly specific anti-digoxigenin antibody, which can be conjugated to an enzyme or a fluorescent dye. seracare.comazurebiosystems.com

Both biotin and digoxigenin labeling systems offer comparable sensitivity and are widely used in techniques like Southern blotting, Northern blotting, and in situ hybridization. seracare.comazurebiosystems.comjenabioscience.com In some instances, studies have directly compared the two systems. For example, in Southern blot analysis, both biotin and DIG-labeled probes have been shown to detect sub-picogram amounts of target DNA. seracare.com Similarly, in studies involving DNA combing, both Biotin-16-dUTP and Digoxigenin-11-dUTP are efficiently incorporated into replicating DNA, allowing for visualization with corresponding fluorescent streptavidin or antibodies. nih.gov

A key advantage of the digoxigenin system is the low endogenous background in most biological samples. Digoxigenin is a steroid isolated from the foxglove plant (Digitalis purpurea) and is not naturally present in animal tissues. scielo.br In contrast, biotin (Vitamin H) is a naturally occurring vitamin, and its presence in certain tissues, such as the kidney, liver, and glandular epithelium of the decidua, can lead to high background signals and false-positive results when using a biotin-based detection system. scielo.br